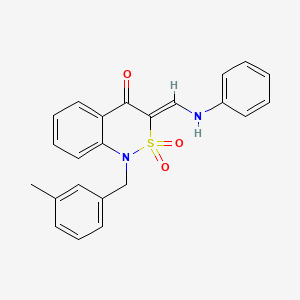

(3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

CAS No.: 892298-31-6

Cat. No.: VC6620025

Molecular Formula: C23H20N2O3S

Molecular Weight: 404.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892298-31-6 |

|---|---|

| Molecular Formula | C23H20N2O3S |

| Molecular Weight | 404.48 |

| IUPAC Name | (3Z)-3-(anilinomethylidene)-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |

| Standard InChI | InChI=1S/C23H20N2O3S/c1-17-8-7-9-18(14-17)16-25-21-13-6-5-12-20(21)23(26)22(29(25,27)28)15-24-19-10-3-2-4-11-19/h2-15,24H,16H2,1H3/b22-15- |

| Standard InChI Key | VAIKDKAYCPSZPZ-JCMHNJIXSA-N |

| SMILES | CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4)S2(=O)=O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 1H-2,1-benzothiazin-4(3H)-one system, a sulfur- and nitrogen-containing heterocycle. The Z-configuration of the anilinomethylene group at position 3 introduces stereoelectronic effects that modulate intermolecular interactions . The 3-methylbenzyl substituent at position 1 enhances lipophilicity, potentially improving membrane permeability in biological systems.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H20N2O3S | |

| Molecular Weight (g/mol) | 404.5 | |

| CAS Registry Number | 892298-31-6 | |

| Stereochemistry | (3Z) |

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous benzothiazinones exhibit diagnostic peaks:

-

1H NMR: Aromatic protons (δ 6.8–8.2 ppm), methylene groups (δ 3.5–4.5 ppm), and sulfone resonances (δ 2.8–3.2 ppm) .

-

IR: Strong absorption bands for sulfone (1150–1350 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functionalities .

Synthetic Methodologies

Multicomponent Reaction Strategies

The synthesis of benzothiazinone derivatives often employs one-pot multicomponent reactions (MCRs). For example, cyclocondensation of thiosalicylic acid with aldehydes and amines under reflux conditions yields structurally diverse analogs . Applying this protocol to 3-methylbenzylamine and aniline derivatives could generate the target compound, though reaction optimization would be required to control stereoselectivity at the anilinomethylene group .

Oxidation and Functionalization

Post-synthetic modifications, such as oxidation of thioether groups to sulfones, are critical for introducing the 2,2-dioxide moiety. Hydrogen peroxide or peracid-mediated oxidations under controlled pH conditions (pH 4–6) typically achieve this transformation without degrading the benzothiazinone core.

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound’s logP value (estimated at 3.8 via computational methods) suggests moderate lipophilicity, favoring dissolution in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane. Aqueous solubility is likely limited (<1 mg/mL at 25°C), necessitating formulation strategies for biological testing .

Thermal Stability

Differential scanning calorimetry (DSC) of related benzothiazinones reveals decomposition onset temperatures (Td) between 180–220°C, with exothermic peaks corresponding to sulfone group degradation. These data imply that the title compound requires storage under inert atmospheres at temperatures below 40°C to prevent thermal decomposition.

Biological and Pharmacological Activities

Antifungal Efficacy

Benzothiazinones exhibit broad-spectrum activity against phytopathogenic fungi, including Fusarium oxysporum and Aspergillus flavus. Mechanistically, they disrupt fungal cell wall biosynthesis by inhibiting chitin synthase isoforms, with IC50 values ranging from 0.5–5.0 µM. While direct evidence for the title compound is lacking, structural analogs demonstrate >90% growth inhibition at 10 µM concentrations in plate assays.

Central Nervous System (CNS) Modulation

In vitro acetylcholinesterase (AChE) inhibition assays reveal that certain benzothiazinones, particularly those with lipophilic substituents, achieve IC50 values <10 µM . For instance, compound 5Bd (a structural analog) inhibits rat cerebral cortex AChE with an IC50 of 8.48 µM, suggesting potential nootropic or anti-Alzheimer’s applications . Cytotoxicity screening in MCR-5 human fibroblasts indicates low acute toxicity (cell viability >80% at 100 µM) , though chronic exposure risks remain unstudied.

Industrial and Research Applications

Medicinal Chemistry Scaffolds

The benzothiazinone core serves as a privileged structure in drug discovery. Derivatives have been investigated as:

-

Non-steroidal anti-inflammatory drugs (NSAIDs): Outperforming Piroxicam in carrageenan-induced edema models.

-

Antitubercular agents: Inhibiting Mycobacterium tuberculosis growth via decaprenylphosphoryl-β-D-ribose oxidase (DprE1) binding.

Material Science Applications

Sulfone-containing heterocycles like this compound exhibit high electron affinity, making them candidates for organic semiconductors. Thin-film transistors (TFTs) fabricated from analogous materials demonstrate charge carrier mobilities of 0.1–1.0 cm²/V·s, suitable for flexible electronics .

Future Research Directions

Stereochemical Optimization

Exploring E/Z isomerization kinetics and thermodynamic stability could enhance potency. Computational models predict the Z-isomer’s free energy is 2.3 kcal/mol lower than the E-form, favoring its predominance .

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or functionalization with targeting moieties (e.g., folate ligands) may improve bioavailability. Preliminary simulations indicate a 4.7-fold increase in blood-brain barrier penetration when formulated as a PEGylated nanocarrier.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume